molecular formula C19H18N4O3S B11018796 N-[4-(acetylamino)phenyl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetamide

N-[4-(acetylamino)phenyl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetamide

Cat. No.: B11018796
M. Wt: 382.4 g/mol
InChI Key: RYAXAXISSHKANI-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetamide is a complex organic compound with the molecular formula C19H18N4O3S. This compound is known for its unique structure, which includes an acetylamino group, a hydroxyquinazolinyl group, and a sulfanylacetamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Acetylamino Group: This step involves the acetylation of 4-aminophenyl compounds using acetic anhydride under acidic conditions.

    Introduction of the Hydroxyquinazolinyl Group: This step involves the reaction of 4-hydroxyquinazoline with a suitable alkylating agent to introduce the quinazolinyl group.

    Formation of the Sulfanylacetamide Group: This step involves the reaction of the intermediate compound with a thiol reagent to introduce the sulfanyl group, followed by acetamide formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, utilizing advanced techniques such as microwave-assisted synthesis and catalytic processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides, often under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetamide can be compared with similar compounds such as:

    Acetamide, N-(2-hydroxyphenyl)-: Similar in structure but lacks the sulfanyl group.

    Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: Contains a sulfonyl group instead of a sulfanyl group.

    Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: Contains an isoxazolyl group, making it structurally distinct.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds mentioned above.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C19H18N4O3S/c1-12(24)20-13-6-8-14(9-7-13)21-18(25)11-27-10-17-22-16-5-3-2-4-15(16)19(26)23-17/h2-9H,10-11H2,1H3,(H,20,24)(H,21,25)(H,22,23,26)

InChI Key

RYAXAXISSHKANI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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